Cas no 799266-02-7 (6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide)

6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide is a specialized organic compound with notable structural features. It exhibits a 6-methoxy group and a trifluoromethyl substituent, which contribute to its unique chemical properties. This compound is particularly valuable for its potential applications in medicinal chemistry, where it may serve as a building block for synthesizing novel pharmaceuticals. Its distinct structure and functional groups make it a valuable tool for researchers in the field.
6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide structure
799266-02-7 structure
Product name:6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide
CAS No:799266-02-7
MF:C18H12F3NO4
Molecular Weight:363.287395477295
CID:5420591

6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 6-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]chromene-3-carboxamide
    • 6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide
    • インチ: 1S/C18H12F3NO4/c1-25-11-6-7-15-10(8-11)9-12(17(24)26-15)16(23)22-14-5-3-2-4-13(14)18(19,20)21/h2-9H,1H3,(H,22,23)
    • InChIKey: RPPYRNQEAQBVPM-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=CC=C(OC)C=C2C=C1C(NC1=CC=CC=C1C(F)(F)F)=O

6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3284-6738-10mg
6-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
799266-02-7 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3284-6738-50mg
6-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
799266-02-7 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3284-6738-5mg
6-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
799266-02-7 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3284-6738-20μmol
6-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
799266-02-7 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3284-6738-10μmol
6-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
799266-02-7 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3284-6738-1mg
6-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
799266-02-7 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3284-6738-20mg
6-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
799266-02-7 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3284-6738-15mg
6-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
799266-02-7 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3284-6738-40mg
6-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
799266-02-7 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3284-6738-5μmol
6-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
799266-02-7 90%+
5μl
$63.0 2023-04-26

6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide 関連文献

6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamideに関する追加情報

Introduction to 6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide (CAS No. 799266-02-7) and Its Emerging Applications in Chemical Biology

The compound 6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide, identified by its CAS number 799266-02-7, represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its chromene core and functionalized aromatic substituents, has garnered considerable attention due to its structural complexity and potential biological activities. The presence of a trifluoromethyl group at the phenyl ring and an amide linkage to the chromene scaffold contributes to its unique physicochemical properties, making it a promising candidate for further exploration in drug discovery and molecular medicine.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, particularly those incorporating chromene derivatives. Chromenes, known for their stability and versatility, have been extensively studied for their roles as intermediates in various pharmacological applications. The specific modification of 6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide with a methoxy group at the 6-position and an amide moiety at the 3-position enhances its binding affinity to biological targets. This structural design allows for selective interaction with enzymes and receptors, which is crucial for developing targeted therapies.

One of the most compelling aspects of this compound is its potential as a scaffold for kinase inhibition. Kinases are enzymes that play a pivotal role in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is often associated with diseases such as cancer, making them attractive therapeutic targets. The trifluoromethyl group in 6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide has been shown to enhance binding interactions with kinase active sites, thereby improving drug efficacy. Furthermore, the chromene core provides a rigid framework that can be further optimized to improve pharmacokinetic properties.

Recent studies have highlighted the compound's potential in preclinical models of cancer. Researchers have observed that derivatives of chromenes exhibit inhibitory effects on various kinases involved in tumor progression. The amide linkage in 6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide serves as a key pharmacophore, enabling precise modulation of enzyme activity. This has led to the development of several analogs with enhanced selectivity and potency. The integration of computational chemistry and high-throughput screening has accelerated the discovery process, allowing for rapid identification of lead compounds.

The methoxy group at the 6-position of the chromene ring contributes to the compound's solubility and metabolic stability, which are critical factors for drug development. Additionally, this modification enhances binding interactions with biological targets by increasing electronic density at specific positions on the aromatic ring. Such structural features are often exploited in medicinal chemistry to improve drug-like properties. The combination of these elements makes 6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide a versatile tool for investigating kinase-dependent pathways.

Another area where this compound shows promise is in anti-inflammatory applications. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By targeting inflammatory pathways mediated by kinases, 6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide may offer therapeutic benefits beyond cancer treatment. Preliminary studies have demonstrated its ability to modulate inflammatory cytokine production, suggesting potential utility in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 6-methoxy-2-oxo-N-2-(trifluoromethyl)phenyl-2H-chromene-3-carboxamide involves multi-step organic reactions that highlight the expertise required in medicinal chemistry synthesis. Key steps include condensation reactions to form the chromene core, followed by functionalization with protective groups to facilitate selective modifications. The introduction of the trifluoromethyl group typically employs palladium-catalyzed cross-coupling reactions, which are well-established in synthetic organic chemistry. These methods ensure high yields and purity, which are essential for preclinical studies.

The pharmacological evaluation of this compound has revealed several interesting properties that make it suitable for further development. In vitro assays have shown potent inhibition of specific kinases without significant off-target effects. This selectivity is critical for minimizing side effects in patients receiving therapy. Additionally, preliminary pharmacokinetic studies indicate good absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting potential for clinical translation.

The role of computational modeling in optimizing 6-methoxy-2-oxy N 23 trifluoromethyl phenyl 22 H chromene 33 carboxamide cannot be overstated. Molecular docking simulations have been used to predict binding interactions with target proteins, providing insights into how structural modifications can enhance potency and selectivity. These virtual screening approaches have significantly reduced the time required to identify promising candidates for experimental validation.

Future directions for research on this compound include exploring its mechanism of action in greater detail and investigating its potential as a prodrug or combination therapy agent. The versatility of chromene derivatives allows for further functionalization, enabling the development of compounds with tailored properties. By leveraging advances in synthetic chemistry and biotechnology, researchers aim to translate preclinical findings into clinical applications that benefit patients worldwide.

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